7-{[(4-Chlorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine
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Overview
Description
Preparation Methods
The synthesis of 7-{[(4-chlorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride involves several steps. The synthetic route typically includes the reaction of 4-chlorobenzyl chloride with a suitable nucleophile to form the benzyl ether intermediate. This intermediate is then subjected to cyclization under specific conditions to yield the desired benzoxazepine structure. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Chemical Reactions Analysis
7-{[(4-chlorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
This compound is widely used in scientific research, particularly in the field of proteomics. It serves as a specialty product for studying protein interactions and functions. Additionally, it is used in various chemical and biological assays to investigate the effects of benzoxazepine derivatives on different biological pathways .
Mechanism of Action
The mechanism of action of 7-{[(4-chlorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride involves its interaction with specific molecular targets. The compound is known to modulate the activity of certain enzymes and receptors, thereby affecting various cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence signal transduction pathways and protein-protein interactions .
Comparison with Similar Compounds
7-{[(4-chlorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride can be compared with other benzoxazepine derivatives, such as:
- 7-{[(4-methylbenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
- 7-{[(4-fluorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
These compounds share a similar core structure but differ in the substituents attached to the benzyl group. The unique properties of this compound hydrochloride, such as its specific interaction with molecular targets, make it a valuable tool in proteomics research .
Properties
Molecular Formula |
C17H18ClNO2 |
---|---|
Molecular Weight |
303.8 g/mol |
IUPAC Name |
7-[(4-chlorophenyl)methoxymethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine |
InChI |
InChI=1S/C17H18ClNO2/c18-16-4-1-13(2-5-16)11-20-12-14-3-6-17-15(9-14)10-19-7-8-21-17/h1-6,9,19H,7-8,10-12H2 |
InChI Key |
UOYBQTFLJTXBFV-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(CN1)C=C(C=C2)COCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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